REACTION_SMILES
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[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:9][N:10]1[CH:11]([c:15]2[cH:16][c:17]([CH:21]=[O:22])[cH:18][n:19][cH:20]2)[CH2:12][CH2:13][CH2:14]1.[PH:1](=[O:2])([O:4][CH:5]=[N+:6]=[N-:7])[O:8][CH3:3]>>[CH:3]#[C:21][c:17]1[cH:16][c:15]([CH:11]2[N:10]([CH3:9])[CH2:14][CH2:13][CH2:12]2)[cH:20][n:19][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1c1cncc(C=O)c1
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Name
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CO[PH](=O)OC=[N+]=[N-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO[PH](=O)OC=[N+]=[N-]
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Name
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Type
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product
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Smiles
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C#Cc1cncc(C2CCCN2C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |